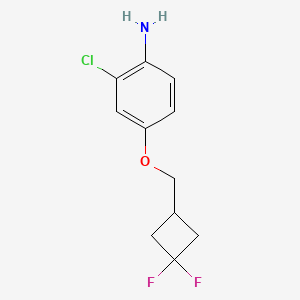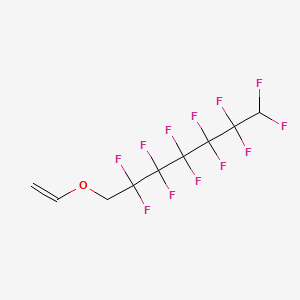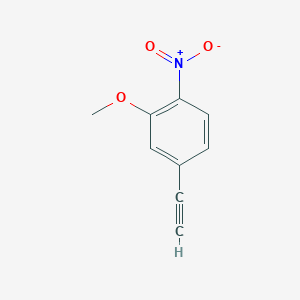
4-Ethynyl-2-methoxy-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2-methoxy-1-nitrobenzene is an aromatic compound characterized by the presence of an ethynyl group, a methoxy group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methoxy-1-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-methoxyaniline to form 2-methoxy-1-nitrobenzene, followed by Sonogashira coupling with ethynyl derivatives to introduce the ethynyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-2-methoxy-1-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-ethynyl-2-methoxybenzaldehyde.
Reduction: Formation of 4-ethynyl-2-methoxyaniline.
Substitution: Formation of halogenated derivatives such as 4-ethynyl-2-methoxy-1-bromobenzene.
Applications De Recherche Scientifique
4-Ethynyl-2-methoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-2-methoxy-1-nitrobenzene involves interactions with various molecular targets:
Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Pathways Involved: The compound can participate in redox cycling, leading to the generation of reactive oxygen species that can induce oxidative stress in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynyl-2-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitro group.
4-Ethynyl-2-methoxyaniline: Similar structure but with an amino group instead of a nitro group.
4-Ethynyl-2-methoxy-1-bromobenzene: Similar structure but with a bromine atom instead of a nitro group.
Propriétés
Formule moléculaire |
C9H7NO3 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
4-ethynyl-2-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C9H7NO3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h1,4-6H,2H3 |
Clé InChI |
XZGPCZCFHBTXCQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C#C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(E)-tetracos-15-enoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082331.png)
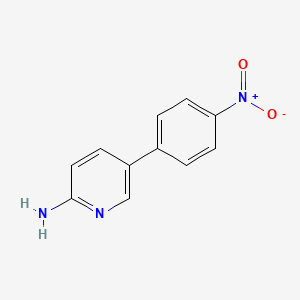
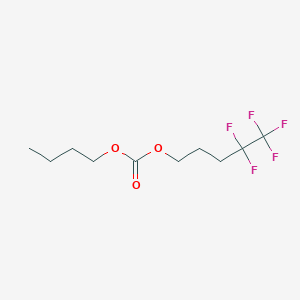
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate](/img/structure/B12082347.png)

